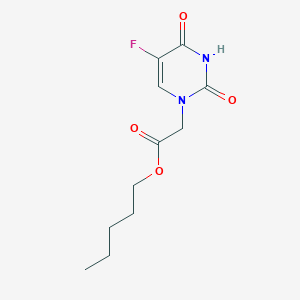
5-Fluorouracil-1-acetylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorouracil-1-acetylpentane, also known as FAP-5-FU, is a chemotherapeutic agent that has been widely used in the treatment of various types of cancer. It is a prodrug of 5-fluorouracil (5-FU), which is a pyrimidine analogue that inhibits DNA synthesis and cell division. FAP-5-FU is designed to improve the efficacy and safety of 5-FU by targeting the drug to cancer cells and reducing its toxicity to normal cells.
Mechanism of Action
5-Fluorouracil-1-acetylpentane is activated by esterase enzymes that are overexpressed in cancer cells. The activated drug is then converted to 5-FU, which inhibits DNA synthesis and cell division by interfering with the normal function of thymidylate synthase and other enzymes involved in DNA replication. 5-Fluorouracil-1-acetylpentane has been shown to be more selective for cancer cells than normal cells, which reduces its toxicity and side effects.
Biochemical and Physiological Effects:
5-Fluorouracil-1-acetylpentane has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. It also inhibits angiogenesis (formation of new blood vessels) and metastasis (spread of cancer cells to other parts of the body). 5-Fluorouracil-1-acetylpentane has been shown to have minimal effects on normal cells, which reduces its toxicity and side effects.
Advantages and Limitations for Lab Experiments
5-Fluorouracil-1-acetylpentane has several advantages for lab experiments, including its high potency, selectivity for cancer cells, and low toxicity to normal cells. However, 5-Fluorouracil-1-acetylpentane is a relatively new drug, and its mechanism of action and optimal dosing regimen are still being investigated. In addition, 5-Fluorouracil-1-acetylpentane may have variable efficacy and toxicity in different cancer types and patient populations.
Future Directions
There are several future directions for the development and application of 5-Fluorouracil-1-acetylpentane. One direction is to optimize the dosing regimen and combination therapy to improve the efficacy and safety of 5-Fluorouracil-1-acetylpentane. Another direction is to investigate the use of 5-Fluorouracil-1-acetylpentane in targeted drug delivery and imaging. 5-Fluorouracil-1-acetylpentane may also have potential applications in immunotherapy and gene therapy. Overall, 5-Fluorouracil-1-acetylpentane has shown promising results in preclinical and clinical studies, and further research is needed to fully understand its potential for cancer treatment.
Synthesis Methods
5-Fluorouracil-1-acetylpentane can be synthesized by the reaction between 5-FU and acetylpentane in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 5-Fluorouracil-1-acetylpentane by a subsequent reaction. The synthesis method has been optimized to achieve high yield and purity of 5-Fluorouracil-1-acetylpentane.
Scientific Research Applications
5-Fluorouracil-1-acetylpentane has been extensively studied for its anticancer activity in various preclinical and clinical models. It has been shown to be effective against a wide range of cancer types, including colon, breast, lung, and pancreatic cancer. 5-Fluorouracil-1-acetylpentane has also been used in combination with other chemotherapeutic agents to enhance their efficacy. In addition, 5-Fluorouracil-1-acetylpentane has been investigated for its potential use in targeted drug delivery and imaging.
properties
CAS RN |
174582-13-9 |
|---|---|
Molecular Formula |
C11H15FN2O4 |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
pentyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C11H15FN2O4/c1-2-3-4-5-18-9(15)7-14-6-8(12)10(16)13-11(14)17/h6H,2-5,7H2,1H3,(H,13,16,17) |
InChI Key |
FEODLFQIOZXXGY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F |
Canonical SMILES |
CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F |
synonyms |
5-Fluorouracil-1-acetylpentane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)




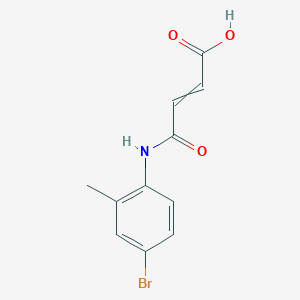

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
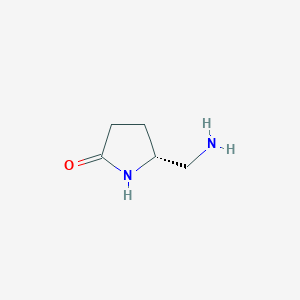
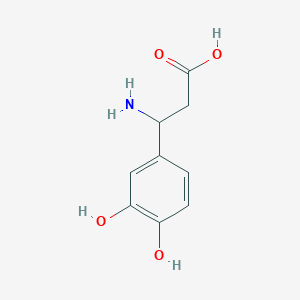

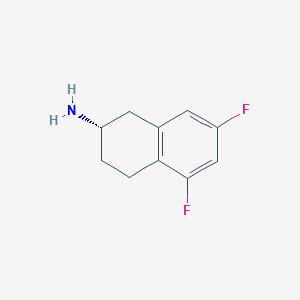
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
